molecular formula C18H22BrNO4S B6434420 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 2419582-77-5

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6434420
CAS No.: 2419582-77-5
M. Wt: 428.3 g/mol
InChI Key: JJJHMZPZXXCUFN-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is an organic compound characterized by its complex structure, which includes a bromine atom, dimethoxyphenyl group, and sulfonamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Bromination: The starting material, 2,5-dimethylbenzenesulfonamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 4-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Sulfonic acids or sulfoxides.

    Reduction Products: Amines or reduced sulfonamide derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, and the presence of the dimethoxyphenyl moiety can enhance binding affinity to biological targets.

Industry

In the materials science field, this compound can be used in the development of advanced materials with specific electronic or optical properties. Its structural features may contribute to the formation of polymers or other materials with unique characteristics.

Mechanism of Action

The mechanism by which 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group can mimic the structure of natural substrates or inhibitors, leading to competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide: Lacks the 2,5-dimethyl substitution, which may affect its reactivity and binding properties.

    4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide: Absence of the halogen atom, which can significantly change its chemical behavior and applications.

Uniqueness

The presence of both the bromine atom and the dimethoxyphenyl group in 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide provides a unique combination of electronic and steric effects, making it a valuable compound for various synthetic and research applications.

Biological Activity

4-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest various pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes bromine and methoxy groups that may influence its biological activity. The presence of a sulfonamide group is often associated with antibacterial properties, while the dimethoxyphenyl moiety may enhance interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, a related compound demonstrated significant inhibitory effects on fibroblast growth factor receptor-1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). The IC50 values for this compound were found to be in the micromolar range, indicating effective cytotoxicity against several NSCLC cell lines .

Table 1: IC50 Values of Related Compounds Against NSCLC Cell Lines

CompoundCell LineIC50 (µM)
C9NCI-H5201.36 ± 0.27
C9NCI-H15811.25 ± 0.23
C9NCI-H2262.31 ± 0.41
C9NCI-H4602.14 ± 0.36
C9NCI-H17031.85 ± 0.32

These findings suggest that modifications to the sulfonamide structure can lead to enhanced anticancer activity through specific interactions with FGFR1.

The mechanism underlying the anticancer activity involves cell cycle arrest at the G2 phase and induction of apoptosis in cancer cells. Molecular docking studies revealed that the compound forms multiple hydrogen bonds with FGFR1, which is critical for its inhibitory action .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. The presence of the sulfonamide group in this compound suggests potential activity against carbonic anhydrases (CA), which are important for tumor growth and metastasis. Some studies have indicated that similar compounds exhibit potent inhibition against CA isoforms, leading to reduced tumor cell proliferation .

Case Studies

In a study focused on designing novel sulfonamide derivatives, several compounds were synthesized and tested for their biological activities. One notable case involved a derivative that exhibited selective cytotoxicity against cancer cell lines with specific mutations, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substitutions on the phenyl ring significantly affect biological activity. For example, electron-donating groups such as methoxy enhance potency against cancer cells, while bulky substituents may hinder activity due to steric effects .

Table 2: Summary of SAR Findings

Substitution TypeEffect on Activity
Electron-donating groupsIncreased potency
Bulky substituentsDecreased potency

Properties

IUPAC Name

4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO4S/c1-12-10-18(13(2)9-15(12)19)25(21,22)20-8-7-14-5-6-16(23-3)17(11-14)24-4/h5-6,9-11,20H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHMZPZXXCUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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